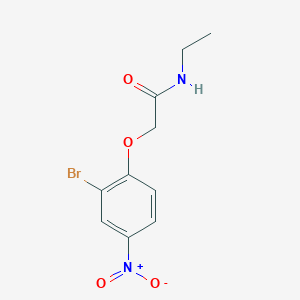

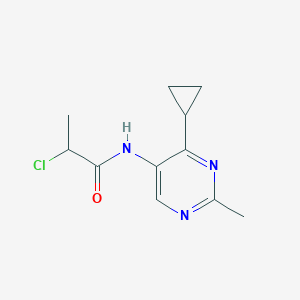

2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Pharmacological Assessment

A study elaborated on the synthesis of novel acetamide derivatives, including structures similar to 2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide, through a multi-step reaction sequence starting from the Leuckart reaction. These derivatives were evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, with some showing activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).

Environmental Contaminant Degradation

Research on p-Nitrophenol, a compound structurally related to 2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide, highlights its recognition as an environmental contaminant primarily used in manufacturing medicines and pesticides. A novel gene cluster responsible for the degradation of p-Nitrophenol was identified in Rhodococcus opacus SAO101, showcasing the potential bioremediation applications of enzymes and genetic elements capable of degrading nitrophenol compounds (W. Kitagawa, N. Kimura, & Y. Kamagata, 2004).

Anticancer Potential

Another study on the development of new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, aimed at potential anticancer, anti-inflammatory, and analgesic agents. It was found that halogens on the aromatic ring favored anticancer and anti-inflammatory activity. Specifically, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited significant potential, suggesting that similar compounds might have therapeutic development prospects (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).

Mechanism of Action

Target of Action

The primary targets of 2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide are currently unknown. This compound is structurally related to 2-bromo-4-nitrophenol and 4-(2-bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Mode of Action

Given the presence of a bromine atom and a nitro group in its structure, it can be hypothesized that it may undergo nucleophilic substitution reactions or reduction reactions. .

properties

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O4/c1-2-12-10(14)6-17-9-4-3-7(13(15)16)5-8(9)11/h3-5H,2,6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFFWJRHUUBNRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromo-4-nitrophenoxy)-N-ethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

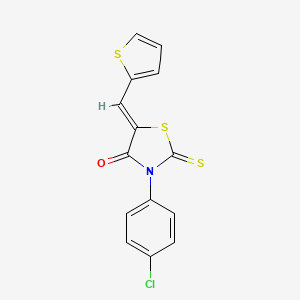

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)

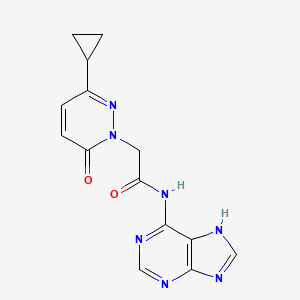

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)

![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)

![Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2882025.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2882026.png)